molecular formula C14H16O B1249664 Isodehydrochamaecynone

Isodehydrochamaecynone

Cat. No.: B1249664
M. Wt: 200.28 g/mol
InChI Key: IGGHNQBLFKBHMD-BZPMIXESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodehydrochamaecynone (IDC, 5c) is a sesquiterpene lactone belonging to the eudesmanolide class, characterized by an alpha-methylene gamma-lactone moiety. This structural feature is critical for its bioactivity, particularly in modulating inflammatory responses. IDC is synthesized from chamaecynone (5a) via a synthetic route involving exo-endo cross-conjugated cyclohexadienones . Its synthesis, first reported in 2003, highlights its structural relationship to natural products like dehydrobrachylaenolide and trans-isodehydrochamaecynone, which share the same core lactone framework but differ in stereochemistry or substituent positioning. IDC has demonstrated significant inhibitory activity against intercellular adhesion molecule-1 (ICAM-1), a key mediator in inflammatory pathways .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(4aS,7R,8aS)-7-ethynyl-4a-methyl-1-methylidene-6,7,8,8a-tetrahydro-5H-naphthalen-2-one

InChI

InChI=1S/C14H16O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,11-12H,2,5,7,9H2,3H3/t11-,12-,14+/m1/s1

InChI Key

IGGHNQBLFKBHMD-BZPMIXESSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C[C@@H]1C(=C)C(=O)C=C2)C#C

Canonical SMILES

CC12CCC(CC1C(=C)C(=O)C=C2)C#C

Synonyms

isodehydrochamaecynone
trans-isodehydrochamaecynone

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Determinants of Bioactivity: The alpha-methylene gamma-lactone moiety is essential for ICAM-1 inhibition. IDC’s exo-endo dienone system enhances electrophilicity, enabling stronger interactions with cellular targets compared to trans-isodehydrochamaecynone, where steric hindrance from the trans-configuration reduces efficacy . Dehydrobrachylaenolide lacks the exo-endo conjugation, leading to weaker interactions despite sharing the lactone core.

Synthetic Pathways: IDC and its analogs are synthesized via cyclohexadienone intermediates, with precursor specificity dictating stereochemical outcomes. For example, chamaecynone (5a) yields IDC (5c), while trans-chamaecynone (9) produces the less active trans-isomer (11) .

In contrast, trans-isodehydrochamaecynone’s reduced potency underscores the importance of stereochemistry in drug design .

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